4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)12-3-1-2-4-13(12)20-14(24)10-5-7-11(8-6-10)23-9-19-21-22-23/h1-9H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCIQWBBPKRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of azides with nitriles under acidic conditions to form the tetrazole ring. The trifluoromethyl group can be introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Tetrazole vs. Imidazole Derivatives
Compound : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structural Differences : Replaces tetrazole with imidazole (a five-membered ring with two nitrogen atoms).
- Physicochemical Impact : Imidazole is less acidic (pKa ~14) than tetrazole, altering solubility and ionization under physiological conditions.
- Biological Activity: Exhibited potent anticancer activity against cervical cancer cell lines and notable antifungal/antibacterial effects, attributed to the imidazole’s hydrogen-bonding capacity .
Inference : The tetrazole in the target compound may improve metabolic stability compared to imidazole but could reduce cellular uptake due to higher polarity.
Substituent Position Variations
Compound : N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide ()
- Structural Differences : Tetrazole at the 3-position instead of 4-position; chloro substituent replaces trifluoromethyl in the phenyl ring.
- Impact on Activity : Positional isomerism may alter binding affinity to targets. For example, 4-substituted tetrazoles in benzamides often exhibit better steric compatibility with enzyme active sites .
Triazole and Benzimidazole Analogs
Compounds :
Key Comparisons :
- Synthetic Routes : Triazole-thiones () require refluxing with sodium hydroxide, while benzimidazole-triazoles () use click chemistry (e.g., CuI catalysis). The target compound’s synthesis may involve similar multi-step protocols but with distinct purification challenges due to the trifluoromethyl group .
- Biological Relevance : Triazole-thiones in showed tautomer-dependent activity, while benzimidazole-triazoles demonstrated docking poses suggestive of enzyme inhibition (e.g., α-glucosidase) .
Spectral Characterization
- IR Spectroscopy : Tetrazole derivatives (e.g., ) show νC=N absorption at ~1247–1255 cm⁻¹, whereas imidazoles () display NH stretches at ~3150–3319 cm⁻¹ .
- NMR : The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal (~-60 ppm), absent in chlorine-substituted analogs .
Biological Activity
4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide, a compound characterized by its unique structural features, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C15H12F3N5O
- Molecular Weight: 367.71 g/mol
- IUPAC Name: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
The presence of the tetrazole ring and trifluoromethyl group enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, including HeLa and A549 cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Antimicrobial Properties: The compound has shown potential antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Anti-inflammatory Effects: Research suggests that the compound can modulate inflammatory responses by inhibiting specific signaling pathways, including those involving TNF-alpha release in macrophages .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction: The tetrazole moiety facilitates interactions with various receptors and enzymes, influencing their activity.
- Signal Transduction Modulation: The compound can inhibit key kinases involved in inflammatory responses, such as p38 MAPK, thereby reducing inflammatory cytokine production .
- Cell Cycle Regulation: It has been shown to affect cell cycle progression in cancer cells, leading to increased apoptosis rates .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of HeLa cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in TNF-alpha levels |
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with specific receptors influencing activity |
| Kinase Inhibition | Modulation of p38 MAPK pathway involved in inflammation |
| Apoptosis Induction | Induces cell death in cancer cells through apoptosis |
Case Studies
Several studies have investigated the pharmacological potential of tetrazole derivatives similar to this compound:
- Study on Anticancer Activity: A derivative was tested against multiple cancer cell lines (NCI-H23, HCT-15) showing IC50 values below 10 µM, indicating potent anticancer properties .
- Antimicrobial Efficacy Study: In vitro testing revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial activity.
- Inflammation Model: In vivo studies demonstrated that administration of the compound significantly reduced paw edema in a rat model of inflammation, highlighting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-tetrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via sequential alkylation and benzoylation reactions. For example, alkylation of intermediates using chloro-substituted benzyl bromides (e.g., 4-chlorobenzyl bromide) followed by benzoylation with activated acyl chlorides (e.g., 2-trifluoromethyl-4-fluorobenzoyl chloride) under anhydrous conditions. Purification is critical; reverse-phase HPLC with acidic modifiers (e.g., 0.1% trifluoroacetic acid) is effective, yielding >70% purity. Structural validation via H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and ESI-MS (M + 1 peaks) is recommended .
Q. How can the structural stability of this compound under varying pH and temperature conditions be characterized?
- Methodological Answer : Perform accelerated stability studies using buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. The tetrazole ring is pH-sensitive; under acidic conditions, protonation may lead to ring-opening, while basic conditions could hydrolyze the benzamide bond. Thermal gravimetric analysis (TGA) can assess decomposition temperatures (>200°C typical for aryl trifluoromethyl groups) .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes of this compound to biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (e.g., Glide XP in Schrödinger Suite) with a hydrophobic enclosure scoring model to prioritize binding poses. The trifluoromethyl group enhances lipophilic interactions, while the tetrazole can act as a hydrogen bond acceptor. Validate predictions via MD simulations (100 ns) in explicit solvent, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes. UCSF Chimera is recommended for visualizing hydrophobic pockets and hydrogen-bonding networks .
Q. How does the substitution pattern (e.g., tetrazole vs. triazole) influence bioactivity in related benzamide derivatives?
- Methodological Answer : Compare IC values of analogs in enzyme inhibition assays (e.g., kinase panels). The tetrazole’s higher acidity (pKa ~4.9) versus triazole (pKa ~8.5) improves solubility and may enhance target engagement in acidic microenvironments. Synthesize isosteric replacements (e.g., 1,2,4-triazol-1-yl) and assess pharmacokinetic parameters (e.g., LogP, metabolic stability in liver microsomes) .
Q. What experimental approaches resolve contradictions in reported synthetic yields for similar benzamides?
- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading). For example, replacing dichloromethane with THF in benzoylation steps may improve yields by reducing steric hindrance. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Conflicting data often arise from residual moisture in acyl chloride reagents; strict anhydrous conditions (molecular sieves) are essential .
Q. How can in vitro assays differentiate off-target effects of this compound in complex biological matrices?
- Methodological Answer : Employ affinity proteomics (e.g., pulldown assays with biotinylated analogs) to identify non-target interactions. For kinase inhibitors, use selectivity screening panels (e.g., Eurofins KinaseProfiler). The trifluoromethyl group may confer promiscuity due to hydrophobic interactions; counter-screens with ATP-competitive inhibitors (e.g., staurosporine) can clarify mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
